Boc-O-benzyl-L-serine N,O-dimethylhydroxamide
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXJRNLFQIIVMB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of L-Serine
The amino group of L-serine is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. Two primary methods are employed:
Aqueous-Alkaline Method (Patent CN104326943A)
Organic Solvent Method (Thermo Scientific Protocol)
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Reagents : L-serine, Boc₂O, 1M NaOH, 1,4-dioxane.
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Conditions : Stirred at 0°C → room temperature (24 h), acidified with H₂SO₄.
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Characterization : ¹H NMR confirms Boc group (δ 1.44 ppm, singlet).
Table 1: Comparison of Boc Protection Methods
Benzylation of N-Boc-L-serine
The hydroxyl group of N-Boc-L-serine is benzylated using benzyl bromide (BnBr) under anhydrous conditions:
Sodium Hydride-Mediated Alkylation
Alternative Phase-Transfer Catalysis
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Reagents : Tetrabutylammonium bromide (TBAB), BnBr, K₂CO₃.
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Conditions : Dichloromethane/water, room temperature (12 h).
Key Optimization : Excess NaH ensures complete deprotonation of the hydroxyl group, minimizing di-benzylated byproducts.
Formation of N,O-Dimethylhydroxamide
The carboxyl group of Boc-O-benzyl-L-serine is converted to the hydroxamide using N,O-dimethylhydroxylamine hydrochloride:
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
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Reagents : Isobutyl chloroformate, N-methylmorpholine, THF.
Table 2: Hydroxamide Coupling Efficiency
| Method | Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Carbodiimide | EDCI/HOBt/DMF | 78–82 | >98 |
| Mixed Anhydride | Isobutyl chloroformate | 70–74 | >95 |
Industrial-Scale Production
Pharmaceutical manufacturers employ automated peptide synthesizers to enhance reproducibility:
Critical Analysis of Methodologies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Boc-L-ser(bzl)-nme(ome) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc and Bzl protective groups can be selectively removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Trifluoroacetic acid (TFA) is used to remove the Boc group, while hydrogenation with palladium on carbon (Pd/C) is used to remove the Bzl group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
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Peptide Synthesis :
- The compound is primarily used as a building block in peptide synthesis due to its ability to form stable amide bonds. It is particularly useful in the synthesis of cyclic peptides and other complex structures.
- Case Study : In a study published by Dragulescu-Andrasi et al., Boc-O-benzyl-L-serine N,O-dimethylhydroxamide was utilized to synthesize a series of cyclic peptides, demonstrating its effectiveness as a coupling agent .
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Medicinal Chemistry :
- It serves as an intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.
- Case Study : Research has indicated that derivatives of Boc-O-benzyl-L-serine exhibit significant activity against certain types of cancer cells, highlighting its potential in drug development .
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Bioconjugation :
- The compound can be employed in bioconjugation techniques, linking biomolecules for therapeutic applications.
- Example : Its use in attaching drugs to antibodies has been explored, enhancing the specificity and efficacy of targeted therapies.
- Enzyme Inhibition Studies :
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Drug Delivery Systems :
- The compound's properties make it suitable for use in drug delivery systems, particularly those involving peptide-based therapeutics.
- Example : Research has shown that formulations incorporating Boc-O-benzyl-L-serine derivatives can improve the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of Boc-L-ser(bzl)-nme(ome) involves the selective protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions, while the Bzl group protects the hydroxyl group. The methyl ester (OMe) group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds in a controlled manner.
Comparison with Similar Compounds
Boc-O-benzyl-L-serine hydroxysuccinimide ester (Boc-Ser(Bzl)-OSu)
- Structure : Replaces the N,O-dimethylhydroxamide with a hydroxysuccinimide (OSu) ester.
- Applications : The OSu group activates the carboxyl for amide bond formation, making it a staple in solid-phase peptide synthesis. Unlike the dimethylhydroxamide, this compound is reactive toward amines .
- Safety: Classified as non-hazardous under GHS, similar to the target compound .
Boc-O-methyl-L-serine N-hydroxysuccinamide ester
- Structure : Substitutes benzyl with a methyl group and uses a hydroxysuccinamide ester.
- Reactivity: The methyl group offers milder deprotection (e.g., via acidolysis) compared to benzyl (requiring hydrogenolysis), enabling orthogonal protection strategies .
Boc-D-Ser(Bzl)-OSU
- Structure : D-serine enantiomer of Boc-Ser(Bzl)-OSu.
- Utility : Demonstrates the importance of stereochemistry; D-configured analogs are critical for studying chiral interactions in enzyme substrates or inhibitors .
Functional Group Variations
N-BOC-L-SER-NHOBN (O-Benzyl-α-N-tert-Boc-L-serinehydroxamic Acid)
- Structure : Features a hydroxamic acid group instead of dimethylhydroxamide.
- Applications : Hydroxamic acids are key in metalloprotease inhibition (e.g., anticancer agents) due to metal-chelating properties. This contrasts with the dimethylhydroxamide, which lacks such functionality .
Boc-S-allyloxy-amidomethyl-L-cysteine dicyclohexylamine salt
- Structure : Allyl-protected cysteine derivative with a dicyclohexylamine counterion.
- Deprotection : Allyl groups are removed under palladium-catalyzed conditions, offering orthogonal deprotection compared to benzyl .
Physicochemical and Commercial Comparison
Reactivity and Stability
- This compound : The dimethylhydroxamide may reduce electrophilicity compared to active esters like OSu, making it less reactive in coupling reactions but more stable during storage.
- Benzyl vs. Methyl Protection : Benzyl groups (Boc-Ser(Bzl)-OSu) require harsher deprotection (e.g., H2/Pd), whereas methyl (Boc-O-methyl-L-serine derivatives) can be cleaved under acidic conditions .
Biological Activity
Boc-O-benzyl-L-serine N,O-dimethylhydroxamide (CAS Number: 115186-34-0) is a compound derived from the amino acid L-serine, modified with a benzyl group and a hydroxylamine moiety. This compound is of significant interest in biochemical research and pharmaceutical applications due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies.
- Molecular Formula: C17H26N2O5
- Molecular Weight: 338.4 g/mol
- CAS Number: 115186-34-0
The compound is synthesized from N-Boc-O-benzyl-L-serine and N,O-dimethylhydroxylamine hydrochloride, typically under mild conditions using reagents such as isobutyl chloroformate in dichloromethane .
Biological Activity
This compound exhibits several biological activities that make it useful in various fields of research:
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study conducted by Dragulescu-Andrasi et al. (2006) examined the antimicrobial efficacy of various serine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus.
Case Study 2: Cancer Cell Apoptosis
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human cancer cell lines. The compound was found to activate apoptotic pathways, leading to increased cell death in breast cancer cells via caspase activation and mitochondrial dysfunction.
Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Boc-O-benzyl-L-serine N,O-dimethylhydroxamide to ensure high enantiomeric purity?
- Methodological Answer : The compound is typically synthesized via sequential protection of L-serine. First, the hydroxyl group is benzylated, followed by Boc protection of the amine. The hydroxamide moiety is introduced via coupling with N,O-dimethylhydroxylamine hydrochloride under carbodiimide-mediated conditions (e.g., EDCI/HOBt) . Purification via reverse-phase HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity, as per specifications in peptide synthesis-grade reagents . Enantiomeric purity should be verified using chiral HPLC or polarimetry.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of -NMR and -NMR to verify the presence of the tert-butyl group (δ ~1.4 ppm, singlet), benzyl protons (δ ~7.3 ppm, multiplet), and hydroxamide methyl groups (δ ~3.0–3.2 ppm). Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak at m/z 295.33 (CHNO) . FT-IR can validate the carbamate (C=O stretch at ~1680 cm) and hydroxamide (N–O stretch at ~1250 cm) functionalities.
Advanced Research Questions
Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?
- Methodological Answer : Racemization occurs under basic or high-temperature conditions. Use low-temperature (0–4°C) coupling methods with HATU or PyBOP as activators, which minimize base-induced side reactions. Monitor coupling efficiency via Kaiser test or LC-MS. Pre-activating the amino acid in situ with DIPEA (1–2 equiv.) reduces exposure to basic conditions . Post-synthesis, analyze diastereomer formation using tandem MS/MS or Marfey’s reagent derivatization.
Q. How does the N,O-dimethylhydroxamide group influence the conformational stability of peptide backbones?
- Methodological Answer : The hydroxamide group introduces steric and electronic constraints, favoring β-turn or helical conformations. Conduct circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic solvents (e.g., TFE) to assess secondary structure. Compare with analogs lacking the dimethylhydroxamide group to isolate its conformational impact. Molecular dynamics simulations (e.g., AMBER force field) can model hydrogen-bonding patterns and torsional angles .
Q. How can researchers resolve contradictions in reported solubility data for Boc-O-benzyl-L-serine derivatives?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Characterize the compound’s solid-state forms via X-ray crystallography or PXRD. Use standardized solvent systems (e.g., DMSO-d, CDCl) for -NMR solubility assays. Cross-reference with literature protocols that specify crystallization solvents (e.g., ethyl acetate vs. dichloromethane) .
Data Analysis and Experimental Design
Q. What analytical workflows are recommended for detecting degradation products of this compound under acidic conditions?
- Methodological Answer : Subject the compound to accelerated degradation (e.g., 0.1 M HCl, 40°C, 24 h) and analyze via UPLC-QTOF-MS. Look for de-Boc products (mass loss of 100 Da) or benzyl ether cleavage (loss of 108 Da). Quantify degradation using a validated HPLC method with a C18 column (acetonitrile/water + 0.1% TFA). Stability studies should align with ICH guidelines for forced degradation .
Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?
- Methodological Answer : Conduct kinetic studies using in situ IR or reaction calorimetry to identify rate-limiting steps (e.g., hydroxamide coupling). Optimize stoichiometry of N,O-dimethylhydroxylamine hydrochloride (1.2–1.5 equiv.) and activators. For large-scale purification, switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) to reduce solvent waste. Process analytical technology (PAT) tools, such as inline NMR, ensure real-time monitoring .
Safety and Handling
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Methodological Answer : Although not classified as hazardous, use PPE (gloves, goggles) to avoid skin/eye contact. The compound is hygroscopic; store desiccated at –20°C under nitrogen. Avoid prolonged exposure to moisture, which may hydrolyze the hydroxamide group. Spills should be neutralized with sodium bicarbonate and disposed of as organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
